molecular formula C6H4ClNO2 B15201374 3-Chloro-5-hydroxypyridine-2-carbaldehyde

3-Chloro-5-hydroxypyridine-2-carbaldehyde

Katalognummer: B15201374
Molekulargewicht: 157.55 g/mol
InChI-Schlüssel: GRBGJQXGNUTMFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a hydroxyl group at the 5-position, and an aldehyde group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydroxypyridine-2-carbaldehyde typically involves the chlorination of 5-hydroxypyridine-2-carbaldehyde. One common method is the reaction of 5-hydroxypyridine-2-carbaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent production of high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-Chloro-5-hydroxypyridine-2-carboxylic acid.

    Reduction: 3-Chloro-5-hydroxypyridine-2-methanol.

    Substitution: 3-Amino-5-hydroxypyridine-2-carbaldehyde (when reacted with an amine).

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals and as a reagent in various chemical processes

Wirkmechanismus

The mechanism by which 3-Chloro-5-hydroxypyridine-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-hydroxypyridine: Similar structure but lacks the aldehyde group.

    2-Chloro-3-hydroxypyridine: Similar structure but with different positions of chlorine and hydroxyl groups.

Eigenschaften

Molekularformel

C6H4ClNO2

Molekulargewicht

157.55 g/mol

IUPAC-Name

3-chloro-5-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(10)2-8-6(5)3-9/h1-3,10H

InChI-Schlüssel

GRBGJQXGNUTMFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.